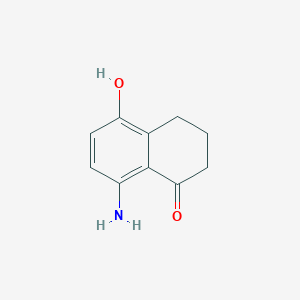

1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy-

Description

“1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy-” is a bicyclic aromatic compound featuring a naphthalenone core substituted with an amino group at position 8, a hydroxyl group at position 5, and a partially saturated 3,4-dihydro structure. This compound was first isolated from the marine-derived fungus Nigrospora sphaerica during a study of its secondary metabolites . Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. The compound’s structural complexity and functional groups make it a candidate for further investigation in drug discovery or natural product chemistry.

Structure

3D Structure

Properties

IUPAC Name |

8-amino-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5,12H,1-3,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIBWFJWJBJPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C(=O)C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157988-96-0 | |

| Record name | 8-amino-5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the reduction of a naphthalenone derivative followed by the introduction of amino and hydroxy groups through substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group at position 5 and the amino group at position 8 are susceptible to oxidation under controlled conditions.

-

Hydroxyl Group Oxidation :

The hydroxyl group can be oxidized to a ketone or quinone structure using agents like potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN). For example, oxidation of 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives produces naphthoquinones, which are stabilized by conjugation with the aromatic system . -

Amino Group Oxidation :

The primary amine undergoes oxidation to form nitroso or nitro derivatives when treated with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Reduction Reactions

The ketone group at position 1 and unsaturated bonds in the naphthalene ring can be reduced.

-

Ketone Reduction :

Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, yielding 1-hydroxy-3,4-dihydronaphthalene derivatives . -

Ring Saturation :

Birch reduction (Li/NH₃) partially saturates the aromatic ring, forming decalin-like structures.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Ketone → Alcohol | H₂, Pd-C, ethanol | 1-Hydroxy-8-amino-5-hydroxy-3,4-dihydronaphthalene | |

| Partial ring hydrogenation | Li, NH₃, -78°C | 5-Hydroxy-8-amino-decalin-1-one |

Substitution Reactions

The amino and hydroxyl groups act as nucleophiles, enabling electrophilic substitution.

-

Amino Group Alkylation :

Reacting with alkyl halides (e.g., methyl iodide) in basic conditions yields N-alkylated derivatives . -

Hydroxyl Group Etherification :

Treatment with alkyl bromides (e.g., ethyl bromide) and K₂CO₃ produces ether-linked analogs .

Cyclization and Condensation

The compound participates in cycloadditions and Schiff base formations.

-

Schiff Base Synthesis :

Reaction with aldehydes (e.g., benzaldehyde) forms imine linkages, useful in coordination chemistry. -

Intramolecular Cyclization :

Acid-catalyzed cyclization creates fused heterocyclic systems, such as tetrahydroisoquinolines.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Schiff base formation | PhCHO, EtOH, reflux | 8-(Benzylideneamino)-5-hydroxy-3,4-dihydronaphthalenone | |

| Intramolecular cyclization | H₂SO₄, 100°C | 5-Hydroxy-8-azatricyclo[6.4.0.0²,⁷]dodecane |

Biological Interactions

Though not strictly chemical reactions, the compound’s interactions with enzymes and receptors are notable:

-

Enzyme Inhibition : The hydroxyl and amino groups form hydrogen bonds with active sites of oxidoreductases, inhibiting their activity.

-

Antioxidant Activity : The phenolic -OH donates protons to free radicals, acting as a chain-breaking antioxidant.

Scientific Research Applications

Biological Activities

1(2H)-Naphthalenone derivatives have been studied for their biological activities, particularly in medicinal chemistry. The presence of amino and hydroxy groups contributes to their pharmacological properties:

- Antioxidant Activity : Compounds in this class exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Some studies have indicated that naphthalenone derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.

- Anticancer Potential : Research has shown that certain naphthalenone derivatives can inhibit cancer cell proliferation, suggesting their use in cancer therapy.

Pharmaceuticals

1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy- is primarily explored for its potential as a pharmaceutical agent. Its derivatives are being investigated for:

- Drug Development : The compound serves as a scaffold for synthesizing new drugs targeting specific diseases such as cancer and bacterial infections.

- Formulation of Antioxidants : Due to its antioxidant properties, it can be incorporated into formulations aimed at reducing oxidative damage in cells.

Materials Science

In materials science, the unique chemical structure of 1(2H)-Naphthalenone allows it to be utilized in the development of:

- Polymers and Resins : The compound can be used to synthesize specialty polymers with enhanced thermal stability and mechanical properties.

- Dyes and Pigments : Its chromophoric nature makes it suitable for applications in dyes and pigments used in textiles and coatings.

Organic Synthesis

The compound is also valuable in organic synthesis due to its versatility:

- Intermediate in Synthesis : It acts as an intermediate for synthesizing other complex organic molecules.

- Catalytic Applications : Research indicates potential use as a catalyst or reagent in various organic reactions.

Case Studies

-

Antioxidant Efficacy Study :

A study demonstrated that derivatives of 1(2H)-Naphthalenone exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in nutraceuticals aimed at combating oxidative stress . -

Antimicrobial Testing :

In vitro testing showed that the compound had notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. This opens avenues for developing new antimicrobial agents based on its structure . -

Synthesis of New Derivatives :

Researchers successfully synthesized several new derivatives of 1(2H)-Naphthalenone with modified side chains. These derivatives showed enhanced biological activity against cancer cell lines, indicating their potential use in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “1(2H)-naphthalenone, 8-amino-3,4-dihydro-5-hydroxy-”, we compare it with structurally related naphthalenone derivatives, focusing on substituent patterns, biological activities, and sources.

Table 1: Comparative Analysis of Naphthalenone Derivatives

Key Comparisons

Substituent Effects on Bioactivity The 8-amino-5-hydroxy derivative’s polar functional groups contrast with acetyl/methyl-substituted analogs (e.g., ), which are associated with odorant properties due to increased volatility and lipophilicity . The 3,4-dihydroxy-7-methyl variant () demonstrates antioxidant activity, suggesting hydroxylation patterns significantly influence redox properties . l-Bunolol Hydrochloride () highlights how bulky substituents (e.g., tert-butylamino) enable receptor binding, yielding therapeutic effects .

Electron-Donating vs. Withdrawing Groups: The amino group (electron-donating) in the target compound contrasts with 5-nitro-6-(phenylmethoxy) derivatives (), where nitro groups (electron-withdrawing) may alter reactivity or stability.

Natural vs. Synthetic Origins The target compound and its dihydroxy-methyl analogs () are natural products from marine fungi, whereas acetylated/methylated derivatives () and l-Bunolol () are synthetic or semi-synthetic.

Contradictions and Gaps

Research Implications

The structural uniqueness of “1(2H)-naphthalenone, 8-amino-3,4-dihydro-5-hydroxy-” warrants further exploration of its biological roles, particularly in antioxidant or antimicrobial contexts, given the activities of related compounds . Synthetic modifications, such as introducing alkyl or glycoside groups (as in and ), could enhance its pharmacological profile.

Biological Activity

1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy- (CAS Number: 15009213) is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy- has the molecular formula . The structure features a naphthalene core with hydroxyl and amino functional groups that contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may modulate the activity of prolyl hydroxylase domain (PHD) enzymes, which are crucial for the regulation of hypoxia-inducible factor (HIF), impacting cellular responses to hypoxia .

- Antioxidant Activity : The hydroxyl group in the structure suggests potential antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer .

Anticancer Properties

Research indicates that 1(2H)-Naphthalenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that related naphthalenone compounds could induce apoptosis in multidrug-resistant cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . This suggests that the compound may serve as a lead for developing new anticancer agents.

Neuroprotective Effects

Some studies have suggested that naphthalenone derivatives possess neuroprotective properties. They may protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

- Cytotoxicity Study : A recent investigation into the cytotoxic effects of naphthalenone derivatives showed that they can effectively target multidrug-resistant cancer cells. The study highlighted how these compounds can bypass P-glycoprotein-mediated resistance mechanisms, offering hope for more effective cancer treatments .

- Structure-Activity Relationship (SAR) : Research on the structural variations within naphthalenones has provided insights into how modifications can enhance biological activity. For example, changes in substituents on the naphthalene ring can significantly affect potency against specific targets .

Table 1: Biological Activities of 1(2H)-Naphthalenone Derivatives

Q & A

Basic: What are the standard synthetic protocols for 8-amino-3,4-dihydro-5-hydroxy-1(2H)-naphthalenone?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the tetralone core. A common approach includes:

- Step 1: Hydroxylation at the 5-position via Friedel-Crafts acylation or hydroxyl-directed electrophilic substitution .

- Step 2: Introduction of the 8-amino group through nitration followed by reduction (e.g., using H₂/Pd-C) or via Buchwald-Hartwig amination for regioselective amination .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced: How to resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

Discrepancies in NMR data may arise from tautomerism, solvent effects, or impurities. To address this:

- Validate purity: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Solvent standardization: Re-run NMR in deuterated DMSO or CDCl₃ and compare with literature under identical conditions .

- Cross-reference databases: Consult the NIST Chemistry WebBook or EPA/NIH Mass Spectral Data Base for authenticated spectra .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Based on GHS classification (H302: harmful if swallowed):

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid: For skin contact, rinse with water for 15 minutes; if ingested, seek medical attention immediately .

Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core modifications: Introduce substituents at the 3,4-dihydro positions (e.g., methyl, halogen) via alkylation or halogenation .

- Bioisosteric replacement: Replace the 5-hydroxy group with a methoxy or trifluoromethyl group to assess polarity effects .

- Evaluation: Test analogs in vitro (e.g., enzyme inhibition assays) and correlate activity with computed descriptors (logP, H-bond donors) using QSAR models .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural confirmation:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 2.5–3.5 ppm) .

- FT-IR: Confirm hydroxyl (3200–3600 cm⁻¹) and amine (1650–1580 cm⁻¹) stretches .

- Purity assessment: HPLC with UV detection (λ = 254 nm) .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for amination efficiency .

- Solvent optimization: Compare polar aprotic solvents (DMF, DMSO) for intermediate stability .

- Scale-up adjustments: Use flow chemistry to control exothermic reactions and improve mixing .

Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation .

- Humidity control: Use desiccants (silica gel) to avoid hydrolysis of the amino group .

- Shelf-life monitoring: Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC checks .

Advanced: How to investigate the tautomeric behavior of the 5-hydroxy group?

Methodological Answer:

- Isotopic labeling: Synthesize the deuterated analog (5-OD) and analyze ¹H NMR for tautomeric shifts .

- Computational modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict keto-enol equilibrium .

- Variable-temperature NMR: Monitor proton exchange dynamics between 25°C and 60°C .

Basic: What are the documented biological activities of structurally related naphthalenones?

Methodological Answer:

- Antimicrobial activity: Analogous compounds (e.g., 6-hydroxy-1-tetralone) inhibit bacterial biofilms at IC₅₀ = 10–50 μM .

- Enzyme inhibition: Derivatives with amino groups show moderate activity against tyrosine kinases (IC₅₀ = 1–5 μM) .

Advanced: How to address solubility challenges in aqueous assays?

Methodological Answer:

- Prodrug design: Synthesize phosphate or acetylated derivatives for improved solubility .

- Co-solvent systems: Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .

- Nanoparticle formulation: Encapsulate in PLGA nanoparticles for controlled release in biological media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.